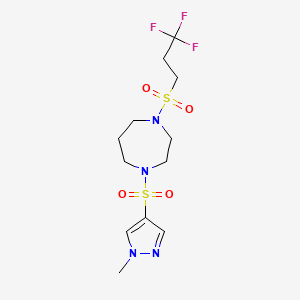
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C12H19F3N4O4S2 and its molecular weight is 404.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane is a novel sulfonamide derivative that has attracted interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a diazepane ring and two sulfonyl groups attached to pyrazole and trifluoropropyl moieties. The molecular formula is C13H16F3N3O2S2, with a molecular weight of approximately 373.41 g/mol.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with sulfonamide compounds, particularly those containing pyrazole moieties. The following sections summarize the key findings regarding the biological activity of the compound .
Antiviral Activity
Sulfonamide derivatives have been explored for their antiviral properties. For instance, compounds similar to the target compound have shown efficacy against viruses such as HIV and Yellow Fever Virus (YFV). A study demonstrated that a related pyrazolesulfonamide derivative exhibited low micromolar potency against YFV with an EC50 of 3.2 µM and acceptable cytotoxicity (CC50 of 24 µM) . These findings suggest that the target compound may also possess antiviral properties worth investigating.
Antimicrobial Activity
The antimicrobial efficacy of sulfonamide derivatives has been well-documented. A recent synthesis and evaluation of related compounds showed moderate activity against various bacterial and fungal strains . The potential mechanism may involve inhibition of bacterial folate synthesis, a common action among sulfonamides.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. The presence of specific functional groups, such as the pyrazole and sulfonyl groups in this compound, is believed to enhance its interaction with biological targets. For example:
- Pyrazole moiety : Known for its role in enhancing bioactivity through hydrogen bonding and π-stacking interactions.
- Sulfonyl groups : Often contribute to increased solubility and stability in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | EC50 (µM) | CC50 (µM) | Notes |
|---|---|---|---|---|
| Antiviral | RCB16003 | 3.2 | 24 | Effective against Yellow Fever Virus |
| Antimicrobial | Various | Moderate | N/A | Active against bacterial and fungal strains |
Case Studies
- Yellow Fever Virus Inhibition : A derivative similar to the target compound was tested for its ability to inhibit YFV replication. The study utilized machine learning models to predict activity and identified several promising candidates for further development .
- Antimicrobial Evaluation : A series of synthesized pyrazole derivatives were evaluated against common pathogens, revealing moderate antimicrobial activity which supports further exploration into their therapeutic potential .
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N4O4S2/c1-17-10-11(9-16-17)25(22,23)19-5-2-4-18(6-7-19)24(20,21)8-3-12(13,14)15/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBAHARPYHCNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













